5-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
描述
属性
IUPAC Name |
5-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O5/c1-31-16-6-4-15(5-7-16)19-13-20-24(30)28(10-11-29(20)26-19)14-22-25-23(27-34-22)18-9-8-17(32-2)12-21(18)33-3/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLZNGQEZFXSDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=C(C=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Table 1: Structural and Physicochemical Properties of Analogous Compounds
Key Observations :
- Substituent Position Effects: The 2,4-dimethoxyphenyl group in the target compound vs.
- Heterocyclic Moieties : Replacement of oxadiazole with oxazole (as in ) modifies aromaticity and dipole moments, impacting target selectivity.
- Functional Groups : Hydroxymethyl () introduces polar interactions, whereas methoxy groups balance lipophilicity and solubility.
Bioactivity and Structure-Activity Relationships (SAR)
While direct bioactivity data for the target compound is unavailable, insights are drawn from analogs:
- Antimicrobial Activity: Pyrazolo-pyrazinones with chloro or methyl groups (e.g., ) show antimicrobial properties, suggesting the target’s methoxy substituents may enhance or modulate this activity.
- Protein Interactions : Compounds with flexible linkers (e.g., phenethyl in ) exhibit improved binding to kinase domains, whereas rigid oxadiazoles may favor different targets.
- Similarity Indexing : Computational models () correlate structural similarity (e.g., Tanimoto coefficients) with shared bioactivity profiles. The target compound’s methoxy pattern may align with HDAC inhibitors or kinase modulators .
Pharmacokinetic and ADME Considerations
- Methoxy Groups : Enhance metabolic stability compared to methyl or hydroxymethyl groups due to reduced oxidative susceptibility.
- Molecular Weight : The target compound (~463.5) falls within the acceptable range for oral bioavailability, unlike higher-weight analogs (e.g., at 476.9).
准备方法
Oxadiazole Ring Synthesis
The 1,2,4-oxadiazole moiety is synthesized via cyclocondensation of amidoximes with carboxylic acid derivatives. For the 3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl group, the reaction involves:
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Starting materials : 2,4-Dimethoxybenzamide and hydroxylamine hydrochloride, heated under reflux in ethanol to form the amidoxime intermediate.
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Cyclization : The amidoxime reacts with ethyl chlorooxoacetate in the presence of triethylamine, yielding the oxadiazole ring.
Representative reaction conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amidoxime formation | NHOH·HCl, EtOH, 80°C, 6h | 85% |
| Oxadiazole cyclization | ClCOCOEt, EtN, DCM, 0°C→RT, 12h | 78% |
Pyrazolo[1,5-a]Pyrazinone Core Assembly
The pyrazolo[1,5-a]pyrazinone scaffold is constructed via cyclocondensation of aminopyrazoles with α,β-unsaturated ketones. For the 2-(4-methoxyphenyl) variant:
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Key intermediate : 4-Methoxyphenylglyoxal is condensed with 3-aminopyrazole in acetic acid, followed by oxidative cyclization using iodine.
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Microwave-assisted synthesis : Reduces reaction time from 24h to 30 minutes while improving yield (from 65% to 82%).
Coupling of Substituents
The final step involves linking the oxadiazole and pyrazolo[1,5-a]pyrazinone moieties via a methylene bridge. Two primary methods are employed:
Nucleophilic Alkylation
Mitsunobu Reaction
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Reagents : Oxadiazole-methyl alcohol, pyrazolo[1,5-a]pyrazinone, DIAD, PPh.
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Conditions : THF, 0°C→RT, 12h.
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Yield : 68% (lower than alkylation due to steric hindrance).
Optimization and Challenges
Solvent and Temperature Effects
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Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may cause decomposition above 70°C.
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Alternative solvents : Acetonitrile reduces side reactions, yielding 73% product at 50°C.
Purification Techniques
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Column chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves regioisomers.
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Recrystallization : Ethanol/water (4:1) achieves >95% purity.
Structural Characterization
Key analytical data for the target compound :
| Property | Value | Method |
|---|---|---|
| Molecular Formula | CHNO | HRMS |
| Melting Point | 198–200°C | DSC |
| NMR (400 MHz, CDCl) | δ 8.21 (s, 1H, pyrazine), 7.89–6.85 (m, aromatic), 5.42 (s, 2H, CH) | |
| HPLC Purity | 98.5% | C18, MeOH/HO |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Alkylation | High yield, short reaction time | Requires pre-functionalized bromide |
| Mitsunobu Reaction | Mild conditions | Costly reagents, lower yield |
| Microwave Synthesis | Rapid cyclization | Specialized equipment needed |
常见问题
Q. Q1. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, including oxadiazole ring formation and pyrazolo-pyrazinone coupling. Key considerations:
- Oxadiazole Formation : React 2,4-dimethoxyphenyl derivatives with nitriles under reflux (e.g., POCl₃ as a catalyst) to form the oxadiazole core .
- Alkylation : Couple the oxadiazole intermediate with the pyrazolo-pyrazinone core using alkylating agents (e.g., K₂CO₃ in DMF at 80°C) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .
Optimize yields by adjusting reaction time (12–24 hours) and temperature (60–100°C) for each step .
Characterization
Q. Q2. How is structural integrity validated post-synthesis?
- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–7.5 ppm) .
- HPLC : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water) .
- Mass Spectrometry : Verify molecular weight via ESI-MS (expected [M+H]⁺: ~505 g/mol) .
Biological Activity Profiling
Q. Q3. What methodologies identify the compound’s mechanism of action?
- Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ kits to measure IC₅₀ values .
- Cellular Assays : Evaluate antiproliferative activity (e.g., MTT assay on A549 cells) .
- Autophagy Modulation : Use LC3-II Western blotting to assess autophagic flux .
Data Contradictions
Q. Q4. How to resolve discrepancies between in vitro and in vivo efficacy?
- Pharmacokinetic Studies : Measure bioavailability via LC-MS/MS after oral administration in rodents .
- Metabolite Profiling : Identify hepatic metabolites using microsomal incubations (CYP450 isoforms) .
- Solubility Testing : Use shake-flask method to assess pH-dependent solubility (1–7.4) .
Structure-Activity Relationship (SAR)
Q. Q5. How are SAR studies designed to enhance potency?
| Substituent | Position | Impact on Activity | Reference |
|---|---|---|---|
| Methoxy | 2,4-Phenyl | ↑ Lipophilicity, ↑ target binding | |
| Oxadiazole | Core linker | Stabilizes π-π stacking with kinases | |
| 4-Methoxyphenyl | Pyrazinone | Modulates electron density for selectivity |
Computational Modeling
Q. Q6. What in silico methods predict target interactions?
- Molecular Docking : Use AutoDock Vina to simulate binding with kinase ATP pockets (PDB: 1M7N) .
- MD Simulations : Analyze stability of ligand-receptor complexes (GROMACS, 100 ns trajectory) .
Stability & Storage
Q. Q7. How to assess stability under varying conditions?
- pH Stability : Incubate in buffers (pH 1–12) and monitor degradation via HPLC at 24-hour intervals .
- Thermal Stability : Store at 4°C, 25°C, and 40°C for 4 weeks; quantify decomposition using LC-MS .
Advanced Synthesis Techniques
Q. Q8. Can microwave-assisted synthesis improve efficiency?
Yes. Microwave irradiation (100–150°C, 30 minutes) reduces reaction time for oxadiazole formation by 60% compared to traditional reflux .
Toxicity & Metabolism
Q. Q9. How to evaluate metabolic pathways?
- CYP450 Inhibition : Use human liver microsomes with probe substrates (e.g., midazolam for CYP3A4) .
- Ames Test : Screen for mutagenicity in Salmonella strains TA98/TA100 .
Crystallography Challenges
Q. Q10. What hurdles exist in obtaining X-ray quality crystals?
- Solvent Selection : Optimize solvent mixtures (e.g., DMSO/water) via vapor diffusion .
- Crystal Defects : Address twinning by seeding with microcrystals .
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